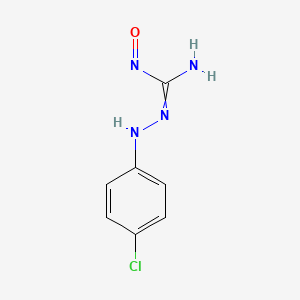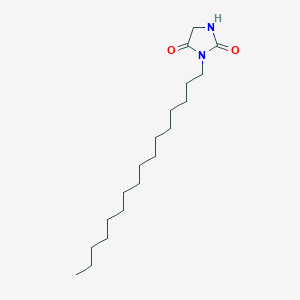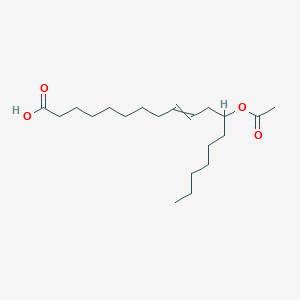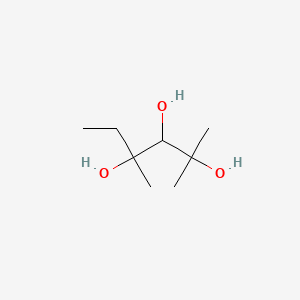
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolium ring. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: It may be used in biological assays and as a probe for studying cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrazolium salts and benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)-3-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium lies in its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
128956-48-9 |
|---|---|
Formule moléculaire |
C21H18N5S+ |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[3-(4-methylphenyl)-5-phenyl-1H-tetrazol-1-ium-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H17N5S/c1-15-11-13-17(14-12-15)25-23-20(16-7-3-2-4-8-16)24-26(25)21-22-18-9-5-6-10-19(18)27-21/h2-14H,1H3,(H,23,24)/p+1 |
Clé InChI |
KNMZXRUWMYCXSG-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC=C(C=C1)N2N=C([NH2+]N2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)




![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)


![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)



![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)

